2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one
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Overview
Description
2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one is a complex organic compound with a unique structure that combines an indeno and phthalazinone moiety
Preparation Methods
The synthesis of 2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, heating 2-aminoethylammonium tosylate with aromatic bicyclic amides at high temperatures (200-250°C) can yield the desired compound . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active sites on proteins . This interaction can lead to the modulation of cellular processes, including inflammation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one include other indeno and phthalazinone derivatives. These compounds share structural similarities but may differ in their functional groups or substituents. For example:
Phthalazinones: These compounds have a similar core structure but may have different substituents on the aromatic rings.
Properties
IUPAC Name |
3-(4-methylphenyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c1-13-9-11-14(12-10-13)23-21(24)18-8-4-7-16-15-5-2-3-6-17(15)20(22-23)19(16)18/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEJVKFNYLHSLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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